4-(2-Nitrovinyl)-1H-indole
Description
Significance of Indole (B1671886) and Nitrovinyl Moieties in Organic Synthesis
The indole ring system is a highly significant heterocyclic structure in both nature and medicinal chemistry. nih.govderpharmachemica.com It is a constituent of numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.gov The indole nucleus is known to mimic protein structures and bind to various enzymes, making it a valuable scaffold in drug discovery. ijpsr.com It undergoes electrophilic substitution, primarily at the C3 position, allowing for the introduction of a wide range of functional groups. wikipedia.org
The nitrovinyl group is a potent electron-withdrawing moiety that activates the vinyl group for various chemical transformations. Its presence enhances the reactivity of a molecule, making it a valuable functional group in organic synthesis. chemimpex.com Specifically, the nitrovinyl group can participate in nucleophilic substitution and addition reactions. smolecule.com In the context of indole chemistry, the combination of the indole nucleus and the nitrovinyl group creates a highly reactive and versatile building block for the synthesis of more complex molecules. chemimpex.comiucr.org
Overview of the Nitrovinyl Indole Class of Compounds
Nitrovinyl indoles are a class of organic compounds characterized by an indole ring substituted with a nitrovinyl group. The position of the nitrovinyl group on the indole ring can vary, leading to different isomers with distinct chemical properties and reactivity. The most commonly studied isomers are the 3-nitrovinyl indoles, which are valuable precursors for the synthesis of tryptamines and other indole derivatives through Michael addition reactions. iucr.org
The synthesis of nitrovinyl indoles is often achieved through a Henry reaction, which involves the condensation of an indole-carboxaldehyde with a nitroalkane. vulcanchem.commdpi.com For instance, 3-(2'-nitrovinyl)indoles can be prepared in good yields by the condensation of 3-formylindoles with nitroalkanes. researchgate.net The reactivity of the nitrovinyl indole system allows for further chemical modifications, such as reduction of the nitro group to an amino group, which is a key step in the synthesis of various biologically active compounds. vulcanchem.com
Nitrovinyl indoles have garnered attention for their potential biological activities, including antimicrobial, anticancer, and antitubercular properties. smolecule.comiucr.orgtandfonline.com For example, certain 3-(2-nitrovinyl)-indole derivatives have shown promising antiproliferative activities against cancer cell lines. nih.gov
Structural Specificity and Research Relevance of 4-(2-Nitrovinyl)-1H-indole
While 3-nitrovinyl indoles have been extensively studied, the 4-substituted isomer, this compound, presents a unique structural arrangement that influences its reactivity and potential applications. The placement of the nitrovinyl group at the C4 position of the indole ring alters the electronic and steric environment compared to the more common C3-substituted counterparts.
Research into 4-substituted nitrovinyl indoles has explored their synthesis and reactivity. For instance, a method for the vinylation of nitro-substituted indoles using Grignard reagents has been developed, providing a pathway to o-nitrovinyl aromatic systems, including 5-nitro-4-vinylindoles. nih.gov The synthesis of this compound itself has been documented, and the compound is available from chemical suppliers. sigmaaldrich.com
The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of unique indole derivatives that are not readily accessible from other isomers. The reactivity of the nitrovinyl group at the C4 position can be exploited in various chemical transformations to build complex molecular architectures. While the biological activities of this compound are not as extensively documented as those of the 3-isomers, the broader class of nitrovinyl indoles has shown significant potential in medicinal chemistry, suggesting that this specific isomer warrants further investigation. smolecule.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-nitroethenyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)7-5-8-2-1-3-10-9(8)4-6-11-10/h1-7,11H/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVWAEMRCAYLKH-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=CNC2=C1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300163 | |
| Record name | 4-[(1E)-2-Nitroethenyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851192-48-8, 49839-99-8 | |
| Record name | 4-[(1E)-2-Nitroethenyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851192-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1E)-2-Nitroethenyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(E)-2-nitroethenyl]-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.162.829 | |
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Synthetic Methodologies for 4 2 Nitrovinyl 1h Indole
Precursor Synthesis for 4-(2-Nitrovinyl)-1H-indole
The principal precursor for the synthesis of this compound is indole-4-carbaldehyde . The generation of this key intermediate is a critical first step, and several synthetic routes have been established.
One prominent method begins with methyl 2-methyl-3-nitrobenzoate. This starting material undergoes a multi-step process that includes reduction by sodium borohydride (B1222165) to yield 2-methyl-3-nitrobenzyl alcohol, followed by oxidation to produce 2-methyl-3-nitrobenzaldehyde. The aldehyde group is then protected, typically with ethylene (B1197577) glycol, before a condensation reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The final step involves a reductive cyclization using Raney Ni and hydrazine (B178648) hydrate, which also removes the protecting group to yield indole-4-carbaldehyde google.com.
Alternative approaches include the oxidation of indole-4-methanol (B86150) . This can be achieved using various oxidizing agents, such as activated manganese dioxide (MnO₂) or tetrapropylammonium (B79313) perruthenate (TPAP) google.comchemicalbook.com. The required indole-4-methanol can be prepared by the reduction of methyl indole-4-carboxylate, often using powerful reducing agents like lithium aluminum hydride (LiAlH₄) google.com. These methods, while effective, highlight that the synthesis of the C4-functionalized indole (B1671886) core is a non-trivial process often requiring multiple steps acs.org.
| Starting Material | Key Steps | Reference |
|---|---|---|
| Methyl 2-methyl-3-nitrobenzoate | Reduction, Oxidation, Protection, Condensation, Reductive Cyclization | google.com |
| Indole-4-methanol | Oxidation (e.g., with TPAP) | chemicalbook.com |
| Methyl indole-4-carboxylate | Reduction to alcohol, followed by oxidation | google.com |
Direct Synthesis of this compound via Condensation Reactions
The most direct method for constructing the nitrovinyl group at the 4-position of the indole ring is through condensation reactions involving the precursor, indole-4-carbaldehyde.
Henry Reaction-based Condensation of Indole-4-carbaldehyde with Nitromethane (B149229)
The Henry reaction, or nitroaldol reaction, is the cornerstone for synthesizing β-nitro alcohols and their corresponding nitroalkene dehydration products. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. For the synthesis of this compound, indole-4-carbaldehyde is reacted with nitromethane.
The mechanism commences with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of indole-4-carbaldehyde. The resulting β-nitro alkoxide intermediate is subsequently protonated, yielding a β-nitro alcohol. This alcohol can then be dehydrated, often in situ, to form the final product, this compound. The dehydration is readily achieved, and in many cases, the nitroalkene is the major isolated product, especially when the reaction is heated. organic-chemistry.org
Commonly used catalysts are weak bases like ammonium (B1175870) acetate (B1210297), with nitromethane often serving as both the reactant and the solvent. researchgate.net While specific examples for indole-4-carbaldehyde are specialized, the reaction conditions are well-established from studies on other indole isomers. For instance, the condensation of indole-2-carbaldehydes with nitroalkanes proceeds in the presence of ammonium chloride to give good yields of (E)-2-(2'-nitrovinyl)indoles. researchgate.net
Comparative Analysis of Condensation Strategies for Nitrovinyl Indoles (e.g., Knoevenagel for 3-position)
The Henry reaction is often compared with the Knoevenagel condensation, as both are fundamental carbon-carbon bond-forming reactions involving a carbonyl compound. However, they are distinct in their choice of nucleophile. researchgate.net
The Henry reaction is specific to the use of nitroalkanes. wikipedia.org Its primary utility in this context is the direct installation of a nitro group, leading to β-nitro alcohols and, upon dehydration, nitroalkenes.
The Knoevenagel condensation , in its broader definition, involves the reaction of aldehydes or ketones with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326), cyanoacetic esters, or malonic esters. rsc.org This reaction, typically catalyzed by a weak base like piperidine, results in products like benzylidenemalononitrile (B1330407) when benzaldehyde (B42025) and malononitrile are used. rsc.org
| Feature | Henry Reaction | Knoevenagel Condensation |
|---|---|---|
| Nucleophile | Nitroalkane (e.g., Nitromethane) | Active Methylene Compound (e.g., Malononitrile, Malonic Esters) |
| Key Product Functional Group | Nitrovinyl (-CH=CH-NO₂) | Varies (e.g., Dicyanovinyl, Carboxyvinyl) |
| Typical Catalyst | Ammonium Acetate, Weak Inorganic Bases | Piperidine, Pyridine, Amino Acids |
| Relevance to Target Compound | Direct route to nitrovinyl indoles | Route to other vinyl-substituted indoles |
For the synthesis of nitrovinyl indoles, the Henry reaction is the direct and appropriate method. The Knoevenagel condensation provides access to a different class of vinyl indoles with alternative functionalities.
Alternative Synthetic Routes to Nitrovinyl Indoles (e.g., utilizing 1-(dimethylamino)-2-nitroethylene)
An important alternative method for the synthesis of nitrovinyl indoles involves the reaction of an indole with 1-(dimethylamino)-2-nitroethylene . This reagent serves as a synthetic equivalent of a nitrovinyl cation, allowing for the direct introduction of the -CH=CHNO₂ group onto the indole ring through an addition-elimination mechanism. lookchem.com
This method has proven highly effective for the synthesis of 3-(2-nitrovinyl)indoles . The reaction is typically performed in a strong acid, such as trifluoroacetic acid (TFA), which activates the reagent and facilitates the electrophilic substitution at the electron-rich C3 position of the indole. nih.gov For example, the reaction of 6-bromoindole (B116670) with 1-(dimethylamino)-2-nitroethylene in TFA/DCM yields the corresponding 3-nitrovinyl product in 98% yield. nih.gov Similarly, 4-acetoxyindole (B1630585) reacts to form 3-(2-nitrovinyl)-4-acetoxyindole, demonstrating that substitution at the C4 position does not prevent reaction at C3.
However, this high regioselectivity for the C3 position is also a significant limitation. The C3 position of the indole nucleus is significantly more nucleophilic and kinetically favored for electrophilic attack than the C4 position. Consequently, this method is not a viable route for the direct synthesis of 4 -(2-nitrovinyl)-1H-indole from unsubstituted indole.
Modern Methodological Advancements in Nitrovinyl Indole Synthesis
Research in the synthesis of nitrovinyl indoles, primarily through the Henry reaction, has evolved to include more efficient, selective, and environmentally benign methodologies.
Advanced Catalysis: A major focus has been the development of novel catalysts. For enantioselective Henry reactions, chiral catalysts are employed. These include copper(I) and copper(II) complexes with chiral ligands like bis(oxazolines), binaphthyl-proline hybrids, and diamine-sulfonamides. organic-chemistry.orgacs.orgresearchgate.netresearchgate.net Silver(I) complexes have also been shown to be competent catalysts for the Henry reaction. rsc.org Furthermore, organocatalysis has emerged as a powerful tool, using chiral thioureas and cinchona alkaloid derivatives to promote asymmetric nitroaldol reactions. mdpi.com
Improved Reaction Conditions: Modern techniques are often used to improve reaction rates and yields. Microwave-assisted and ultrasound-assisted Henry reactions can significantly shorten reaction times compared to conventional heating. researchgate.net The development of solvent-free reaction protocols also aligns with the principles of green chemistry. researchgate.net
Tandem and Domino Reactions: The Henry reaction has been incorporated into more complex, one-pot transformations. These "domino" or "tandem" sequences build molecular complexity efficiently. Examples include domino aza-Michael/Henry reactions to synthesize dihydroquinolines and silver-catalyzed domino Henry/cycloisomerization sequences to form functionalized isochromenes. rsc.orgmdpi.com These advanced strategies showcase the versatility of the Henry reaction in modern organic synthesis.
Table of Mentioned Compounds
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of 4-(2-Nitrovinyl)-1H-indole reveals characteristic signals that correspond to the distinct protons within the molecule. Analysis of the chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the precise assignment of each proton.
The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows a set of signals indicative of the indole (B1671886) ring and the nitrovinyl substituent. The protons of the vinyl group, being in an electron-deficient environment due to the adjacent nitro group, are expected to resonate at a lower field (higher ppm values). The coupling constant between these vinylic protons is characteristic of their trans or cis relationship.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
|---|---|---|---|
| NH (Indole) | ~8.76 | s (broad) | - |
| Vinylic CH | ~8.30 | d | ~13.5 |
| Vinylic CH-NO₂ | ~7.84-7.77 | m | - |
| Indole H-2 | ~7.69 | d | ~2.9 |
| Indole Aromatic Region | ~7.48-7.31 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts in the ¹³C NMR spectrum are influenced by the hybridization and electronic environment of the carbon atoms. Carbons of the indole ring and the nitrovinyl group appear in characteristic regions of the spectrum. For instance, the carbons of the nitrovinyl group are typically deshielded and appear at higher chemical shifts.
| Carbon Assignment | Chemical Shift (δ) [ppm] |
|---|---|
| Indole C-7a | ~136.8 |
| Vinylic C | ~139.2 |
| Vinylic C-NO₂ | ~135.2 |
| Indole C-2 | ~130.8 |
| Indole C-3a | ~124.0 |
| Indole Aromatic Carbons | ~122.7-115.1 |
Advanced 2D NMR Techniques for Complex Structural Assignment
For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectra, advanced 2D NMR techniques are employed. nih.govemerypharma.comresearchgate.net These experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal connectivity between atoms.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It helps to trace out the proton networks within the indole ring and the vinyl group. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govrsc.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key functional groups.
The most prominent features in the IR spectrum include:
N-H Stretch: A sharp or broad absorption band in the region of 3400-3300 cm⁻¹, characteristic of the N-H bond in the indole ring.
C-H Stretch (Aromatic and Vinylic): Absorption bands typically appear above 3000 cm⁻¹ for aromatic and vinylic C-H stretches.
C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring and the vinyl group are observed in the 1650-1550 cm⁻¹ region.
N-O Stretch (Nitro Group): The nitro group gives rise to two strong and characteristic absorption bands: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretch | ~3408 |
| Aromatic/Vinylic C-H | Stretch | >3000 |
| C=C | Stretch | ~1650-1550 |
| Nitro (NO₂) | Asymmetric Stretch | ~1547 |
| Nitro (NO₂) | Symmetric Stretch | ~1376-1306 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. rsc.org This allows for the determination of the precise molecular formula of this compound, which is C₁₀H₈N₂O₂. The calculated exact mass for this formula can be compared with the experimentally measured value to confirm the elemental composition. rsc.org
The analysis of the fragmentation pattern in the mass spectrum can further support the proposed structure. The molecule may undergo characteristic fragmentation pathways, such as the loss of the nitro group (NO₂) or other small neutral molecules, leading to the formation of stable fragment ions. The masses of these fragments provide additional evidence for the connectivity of the atoms within the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, detection, and identification of this compound, particularly in complex mixtures. A sensitive and selective method can be developed using a liquid chromatograph coupled to a tandem mass spectrometer (MS/MS). nih.gov
For the analysis of indole derivatives, a reversed-phase C18 column is commonly employed. nih.govmdpi.com The separation of this compound can be achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), typically with a small amount of formic acid to facilitate protonation. nih.gov
The mass spectrometer, often operating with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source in positive ion mode, detects the protonated molecule. nih.gov For this compound (Molecular Formula: C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ), the precursor ion would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 189.2. bldpharm.comlookchem.com
Tandem mass spectrometry (MS/MS) is used for structural confirmation through collision-induced dissociation (CID). The fragmentation of the precursor ion provides characteristic product ions. The fragmentation pathways for nitroindole derivatives often involve the nitro group and the substituent chain. tsijournals.comlibretexts.org Key fragmentation processes for this compound would likely include the loss of the nitro group (NO₂, 46 Da) and cleavage at the vinyl bond. The study of fragmentation patterns in related indole derivatives shows that characteristic losses, such as HCN, are common for the indole ring itself. scirp.org
Table 1: Postulated LC-MS/MS Parameters for this compound Analysis
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | ||
| Column | Reversed-phase C18 | nih.govmdpi.com |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Methanol or Acetonitrile | nih.gov |
| Elution | Gradient flow | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Positive ESI or APCI | nih.gov |
| Precursor Ion [M+H]⁺ | m/z 189.2 | bldpharm.comlookchem.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, yielding precise data on bond lengths, bond angles, and crystal packing.
While the specific crystal structure of this compound has not been detailed in the surveyed literature, the crystallographic data for its isomer, 3-(2-nitrovinyl)-1H-indole, is available and provides valuable comparative insight. core.ac.uk The structure of 3-(2-nitrovinyl)-1H-indole was determined by X-ray diffraction, and its data is deposited in the Cambridge Structural Database (CSD) under the code GOJDUE. core.ac.uk Analysis of related chloro-substituted 3-(2-pyridinylvinyl)-1H-indole isomers reveals that these molecules possess an E configuration at the C=C double bond and can exhibit significant deviation from coplanarity between the indole and adjacent aromatic rings. core.ac.uk Such structural information is crucial for understanding intermolecular interactions and physicochemical properties. Other studies on related indole derivatives synthesized from nitroalkenes have also successfully used X-ray crystallography to determine their complex spirocyclic structures. acs.orgnih.gov
Table 2: Crystallographic Data for the Related Isomer, 3-(1,2-Di-p-tolylvinyl)-2-methyl-1H-indole
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₅H₂₃N | iucr.org |
| Molecular Weight | 337.44 | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | C 2/c | iucr.org |
| a (Å) | 25.684 (6) | iucr.org |
| b (Å) | 9.911 (2) | iucr.org |
| c (Å) | 16.739 (4) | iucr.org |
| β (°) | 112.646 (5) | iucr.org |
| Volume (ų) | 3932.7 (16) | iucr.org |
| Z | 8 | iucr.org |
Emerging Spectroscopic Analysis Methodologies (e.g., Deep Learning Approaches)
The field of spectroscopic analysis is increasingly benefiting from the integration of artificial intelligence, particularly deep learning, to enhance data interpretation and automate compound identification. mdpi.com These emerging methodologies have significant potential for the characterization of this compound.
Deep learning models, such as Convolutional Neural Networks (CNNs), can be trained to recognize patterns in spectroscopic data with high accuracy. rsc.orgmdpi.com A 1D CNN, for example, can classify infrared (IR) spectra to predict the presence of specific functional groups. rsc.org Such a model could be trained to identify the characteristic spectral signatures of the indole ring, the vinyl group, and especially the nitro group in this compound, as CNNs have been shown to effectively use not only fundamental vibrations but also overtone and combination bands to classify nitro compounds. rsc.org Similarly, deep neural networks can be used to analyze a combination of Fourier-transform infrared (FTIR) and mass spectrometry (MS) data to predict a molecule's functional groups without relying on existing databases. nih.gov
Table 3: Emerging Deep Learning Methodologies for Spectroscopic Analysis
| Methodology | Application | Potential for this compound | Reference |
|---|---|---|---|
| Convolutional Neural Networks (CNN) | Functional group classification from IR, NMR, or MS spectra. | Automated identification of indole, vinyl, and nitro groups from its spectra. | rsc.orgmdpi.comnih.gov |
| Generative Adversarial Networks (GAN) | Enhancement of spectral resolution and signal-to-noise ratio. | Improving quality of low-resolution Raman or other spectra for clearer identification. | arxiv.org |
| Multimodal Deep Learning | Fusing data from multiple spectroscopic sources (e.g., FTIR and MS). | Increased confidence in structural elucidation by combining evidence from different analytical techniques. | mdpi.comnih.gov |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(2-nitrovinyl)-1H-indole |
| Chloro-3-(2-pyridinylvinyl)-1H-indole |
| 3-(1,2-Di-p-tolylvinyl)-2-methyl-1H-indole |
| Indole |
| Tryptophan |
| Acetonitrile |
| Methanol |
| Formic Acid |
| N-Nitrosodimethylamine (NDMA) |
| Spiro[indole-3,5′-isoxazole] |
Computational Chemistry and Mechanistic Investigations
Electronic Structure Calculations and Quantum Chemical Studies
No dedicated studies on the electronic structure of 4-(2-Nitrovinyl)-1H-indole are currently available. Such research would typically involve Density Functional Theory (DFT) or other quantum chemical methods to calculate properties like molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. This information is fundamental to understanding the molecule's reactivity and spectroscopic properties.
Reaction Mechanism Elucidation
Detailed mechanistic pathways for reactions involving this compound have not been computationally modeled.
Mechanistic Insights into Cyclization and Annulation ReactionsIndole and nitroalkene moieties are common partners in cyclization and annulation reactions to form complex heterocyclic systems. For instance, reactions like [3+2] cycloadditions or Michael-initiated ring closures are plausible. However, no computational investigations appear to have been published that model these pathways specifically for this compound to determine the thermodynamics and kinetics of forming various cyclic products. While studies exist for other isomers, such as 3-nitrovinylindoles in the synthesis of β-carbolines, this data cannot be directly extrapolated to the 4-isomer.mdpi.com
Conformational Analysis and Molecular Modeling
A detailed conformational analysis of this compound has not been published. Molecular modeling would be used to identify low-energy conformers, understand the rotational barrier of the nitrovinyl group relative to the indole (B1671886) ring, and assess the planarity of the system. These factors are crucial as they influence the molecule's reactivity and interactions with biological targets or catalysts.
Prediction of Reactivity and Selectivity Profiles
Without foundational electronic structure calculations, predicting the reactivity and selectivity of this compound remains speculative. Computational models could predict sites of nucleophilic or electrophilic attack, the regioselectivity of cycloaddition reactions, and the relative reactivity of the C4-substituted indole compared to its other isomers. This area represents a significant gap in the understanding of this specific compound.
Synthetic Utility and Applications of 4 2 Nitrovinyl 1h Indole As a Versatile Building Block
Precursor for Advanced Indole (B1671886) Derivatives and Polycyclic Scaffolds
The strategic placement of the nitrovinyl group on the indole ring at the C4 position makes 4-(2-nitrovinyl)-1H-indole a valuable precursor for the synthesis of a variety of advanced indole derivatives and complex polycyclic systems. The electron-withdrawing nature of the nitro group activates the vinyl moiety, rendering it susceptible to a range of chemical transformations.
One of the primary applications of this compound is in cycloaddition reactions, particularly the Diels-Alder reaction. wikipedia.org This reaction, a cornerstone of organic synthesis for forming six-membered rings, allows for the construction of carbazole (B46965) derivatives. researchgate.netmetu.edu.tr For instance, the reaction of 3-(2-nitrovinyl)indoles with dienophiles like quinones can lead to aromatized adducts, forming the core structure of carbazoles. researchgate.net Similarly, dimerization of these nitrovinylindoles can yield 2-(3-indolyl)carbazoles. researchgate.net These carbazole frameworks are of significant interest due to their presence in various natural products and their applications in materials science. metu.edu.tr
Furthermore, the nitrovinyl group can be readily transformed into other functional groups. Reduction of the nitro group, for example, can yield the corresponding aminoethylindole, a key intermediate for accessing a variety of tryptamine (B22526) analogs and other biologically relevant indole alkaloids. derpharmachemica.comrsc.org The double bond can also participate in various addition reactions, allowing for the introduction of diverse substituents and the construction of more complex side chains.
The versatility of this compound extends to the synthesis of spirooxindoles, a class of compounds with significant biological activity. researchgate.netrsc.org Three-component domino reactions involving (E)-3-(2-nitrovinyl)-1H-indoles, isatins, and chiral α-amino acids have been developed to efficiently produce polycyclic pyrrolidine-fused spirooxindoles. researchgate.netrsc.org This methodology offers a green and sustainable approach to these complex structures. rsc.org
The following table summarizes some of the key transformations and resulting scaffolds derived from this compound and its 3-substituted isomer.
| Starting Material | Reagent(s) | Product Type | Resulting Scaffold |
| 3-(2-Nitrovinyl)indoles | Quinones | Diels-Alder Adduct | Carbazole |
| 3-(2-Nitrovinyl)indoles | Maleimides | 1:2 Adducts | Complex Polycyclic Systems |
| 3-(2-Nitrovinyl)indoles | Dimerization | Dimer | 2-(3-Indolyl)carbazole |
| (E)-3-(2-Nitrovinyl)-1H-indoles | Isatins, Chiral α-amino acids | Domino Reaction | Polycyclic Pyrrolidine-fused Spirooxindole |
| 3-(2-Nitrovinyl)indoles | Reducing Agents (e.g., LiAlH4) | Reduction | 2-(1H-indol-3-yl)ethanamine |
Role in the Construction of Bioactive Molecule Frameworks (Emphasizing Chemical Scaffolds)
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast number of natural products and synthetic drugs. derpharmachemica.comijpsr.com The ability of this compound to serve as a precursor to diverse and complex indole-based frameworks makes it a valuable tool in the discovery and development of new bioactive molecules.
The carbazole and spirooxindole scaffolds, readily accessible from this compound derivatives, are core structures in many biologically active compounds. metu.edu.trresearchgate.netrsc.org For example, polycyclic pyrrolidine-fused spirooxindoles are anticipated to exhibit a range of pharmacological properties due to the combined bioactivity of the spirooxindole and N-fused-pyrrolidine motifs. rsc.org
The synthesis of tryptamine derivatives through the reduction of the nitrovinyl group opens up avenues for creating analogs of serotonin (B10506) and melatonin, as well as other neurologically active compounds. derpharmachemica.com Furthermore, the versatility of the nitrovinyl group allows for its incorporation into more complex synthetic sequences to build the frameworks of various indole alkaloids.
Recent research has also highlighted the use of nitroalkanes in cascade reactions to construct polycyclic alkaloid scaffolds. nih.gov This "traceless nitro group directing strategy" enables the modular construction of piperidone- and isoquinolone-centered polycyclic alkaloids, demonstrating the potential of nitro-functionalized building blocks like this compound in assembling complex, natural product-like scaffolds for bioactive molecule discovery. nih.gov
The table below provides examples of bioactive molecular frameworks that can be accessed using this compound as a starting material.
| Starting Material | Synthetic Transformation | Bioactive Scaffold/Framework | Potential Biological Relevance |
| (E)-3-(2-Nitrovinyl)-1H-indoles | Domino Reaction with Isatins and Amino Acids | Polycyclic Pyrrolidine-fused Spirooxindole | Anticancer, Antimicrobial |
| 3-(2-Nitrovinyl)indoles | Diels-Alder Reaction | Carbazole | Antitumor, Neuroprotective |
| 3-(2-Nitrovinyl)indoles | Reduction | Tryptamine | Neurological Disorders |
| Nitroalkanes (general) | Nitro-Mannich/Lactamization Cascade | Piperidone/Isoquinolone-centered Polycyclics | Alkaloid-like activity |
Applications in Material Science Intermediates
The unique electronic properties of the indole ring system, coupled with the reactivity of the nitrovinyl group, make this compound an interesting candidate for the synthesis of intermediates for materials science. cymitquimica.com The extended π-conjugation in the molecule and its derivatives can lead to materials with interesting photophysical and electronic properties.
Carbazole derivatives, which can be synthesized from this compound, are well-known for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and solar cells, due to their charge-transporting properties. metu.edu.tr The ability to functionalize the carbazole core through the use of substituted nitrovinylindoles allows for the fine-tuning of these properties.
Furthermore, the indole nucleus itself has been incorporated into various materials. For instance, indole derivatives have been used in the development of fluorescent probes for ion detection and as components of dye-sensitized solar cells. openmedicinalchemistryjournal.com The synthetic accessibility of diverse indole structures from this compound could facilitate the exploration of new materials with tailored properties. While direct applications of this compound in materials are not extensively documented, its role as a precursor to functional molecules is significant. metu.edu.tropenmedicinalchemistryjournal.com
Future Directions in Synthetic Transformations Involving this compound
The synthetic potential of this compound is far from exhausted, and several future directions can be envisioned for its application in organic synthesis.
One promising area is the development of new catalytic asymmetric reactions. While domino reactions for the synthesis of spirooxindoles have been reported, the development of enantioselective variants would be a significant advancement, providing access to chiral polycyclic scaffolds with potentially enhanced biological activity.
Further exploration of cascade reactions initiated by the nitrovinyl group could lead to the rapid assembly of even more complex molecular architectures. The "traceless nitro group directing strategy" is a prime example of how the nitro group can be used to orchestrate complex transformations before being removed, and this concept could be expanded to other reaction types involving this compound. nih.gov
The application of novel synthetic methodologies, such as photoredox catalysis and electrochemistry, to transformations involving this compound could unlock new reaction pathways and provide access to previously inaccessible derivatives. These methods could offer milder reaction conditions and unique selectivities.
In the realm of materials science, the systematic investigation of the photophysical and electronic properties of polymers and oligomers derived from this compound could lead to the discovery of new functional materials. The ability to precisely control the structure of the monomer unit will be crucial for tuning the properties of the resulting materials.
Q & A
Q. What are the standard synthetic routes for preparing 4-(2-nitrovinyl)-1H-indole, and how is purity optimized?
The compound is typically synthesized via a nitrovinylation reaction. A common method involves refluxing indole derivatives (e.g., 5-fluoroindole-3-carboxaldehyde) with nitromethane and ammonium acetate (NH4OAc) as a catalyst. For example, heating 5-fluoroindole-3-carboxaldehyde with NH4OAc in nitromethane at reflux for 1 hour yields (E)-5-fluoro-3-(2-nitrovinyl)-1H-indole. Purification involves solvent removal via rotary evaporation, followed by vacuum filtration and extensive washing with water to remove unreacted reagents . Purity is ensured by avoiding column chromatography, as the product often crystallizes directly from the reaction mixture.
Q. How can researchers confirm the structural integrity of this compound derivatives?
Structural validation relies on spectroscopic techniques:
- 1H/13C NMR : Characteristic peaks include aromatic protons (δ 7.0–8.0 ppm), nitrovinyl protons (δ ~7.5–8.5 ppm for E-isomers), and indole NH signals (δ ~11–12 ppm). For example, in compound 3aafp, the nitrovinyl group shows a doublet at δ 7.77 ppm (J = 8.1 Hz) .
- HRMS : Accurate mass analysis (e.g., m/z 458.1839 for C28H25N3O2Na) confirms molecular composition .
- Elemental analysis : Matches calculated values (e.g., C 77.22%, H 5.79%, N 9.65%) to validate purity .
Advanced Research Questions
Q. What strategies address low yields in the synthesis of this compound derivatives?
Yield optimization requires:
- Catalyst screening : NH4OAc is standard, but ionic liquids or Lewis acids (e.g., ZnCl2) may improve efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitrovinylation kinetics compared to nitromethane alone.
- Isomer control : The E-isomer dominates due to thermodynamic stability, but microwave-assisted synthesis can reduce reaction time and byproducts .
Q. How does the electronic nature of substituents on the indole ring influence reactivity in downstream applications?
Electron-withdrawing groups (e.g., -NO2, -CF3) at the 4-position increase electrophilicity of the nitrovinyl moiety, enhancing reactivity in cycloadditions or Michael additions. For example, 4-CF3-substituted derivatives show higher regioselectivity in spirooxindole synthesis compared to unsubstituted analogs . Conversely, electron-donating groups (e.g., -OCH3) reduce electrophilicity, favoring nucleophilic aromatic substitutions .
Q. What mechanistic insights explain conflicting bioactivity data for this compound analogs?
Discrepancies in biological activity (e.g., 5-HT7 receptor agonism vs. antagonism) arise from:
- Conformational flexibility : The nitrovinyl group’s orientation affects receptor binding. X-ray crystallography reveals that planar E-isomers preferentially interact with hydrophobic pockets in target proteins .
- Metabolic instability : Nitro groups are prone to reduction in vivo, generating variable active metabolites (e.g., amines or hydroxylamines) .
Methodological Challenges and Solutions
Q. How can researchers resolve spectral overlaps in NMR analysis of this compound derivatives?
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating proton-proton and proton-carbon couplings. For example, HSQC distinguishes indole C3-H from nitrovinyl protons in crowded regions .
- Variable-temperature NMR : Cooling samples to 243 K slows molecular motion, sharpening broad NH signals .
Q. What green chemistry approaches are applicable to this compound synthesis?
A three-component domino reaction in ethanol/water (EtOH/H2O) enables solvent-free synthesis of pyrrolidine-fused spirooxindoles. This method achieves 65–85% yields with minimal waste, leveraging the nitrovinyl group’s inherent reactivity in [3+2] cycloadditions .
Critical Analysis of Contradictory Data
- Synthetic yields : Variations (e.g., 37–71% in indole alkylation) stem from substituent steric effects and solvent polarity. Polar solvents (e.g., DMSO) improve solubility of bulky intermediates .
- Biological activity : Discrepancies in IC50 values for 5-HT7 agonists (e.g., 222.93 nM vs. >500 nM) may reflect assay conditions (e.g., cell type, ligand concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
